molecular formula C6H6N2O2S B3057892 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid CAS No. 861212-78-4

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid

Cat. No.: B3057892
CAS No.: 861212-78-4
M. Wt: 170.19 g/mol
InChI Key: NLSOBDKKOMFARK-UHFFFAOYSA-N
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Description

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid is a chemical compound that belongs to the pyrimidinecarboxylic acid family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-methylpyrimidine-5-carboxylic acid
  • 4-Methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylic acid

Uniqueness

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its sulfanyl group allows for diverse chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOBDKKOMFARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=S)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396045
Record name 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861212-78-4
Record name 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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